Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, also known as DMPP, finds application in scientific research as a precursor for the synthesis of various catalysts and ligands. These catalysts and ligands are crucial components in numerous organic transformations, playing a vital role in bond formation and activation.
Studies have shown that DMPP can be readily converted into phosphine oxides and phosphonium salts, which act as efficient ligands for transition metals. These modified DMPP derivatives can then be employed in various catalytic reactions, including:
DMPP shows potential as a building block in the synthesis of biologically active molecules. Its unique structural features, including the presence of the cyclohexyl groups and the dioxolane ring, can contribute to the development of novel drugs with improved properties.
Research suggests that DMPP derivatives can be incorporated into the structures of potential therapeutic agents, potentially influencing their:
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a phosphine compound with the molecular formula C22H33O2P. It features a dicyclohexyl group attached to a phenyl ring that is further substituted with a 2-methyl-1,3-dioxolane moiety. This structure contributes to its unique chemical properties, making it an effective ligand in various catalytic processes. The compound's physical properties include a significant molecular weight and distinct solubility characteristics, which facilitate its use in organic synthesis and catalysis .
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is primarily utilized as a ligand in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of the dioxolane group enhances the ligand's stability and reactivity, allowing for efficient catalytic cycles.
The synthesis of Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves:
These methods highlight the compound's versatility and the importance of careful reaction conditions to optimize yield and purity .
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is primarily used as a ligand in:
The compound's unique structure allows for enhanced reactivity and selectivity in various chemical transformations.
Interaction studies involving Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine focus on its behavior in catalytic systems. Research indicates that its coordination with transition metals significantly affects the reaction pathways and product distributions. Understanding these interactions can lead to optimized catalytic systems that are more efficient and selective for desired products .
Several compounds share structural similarities with Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine | Tert-butyl groups instead of cyclohexyl | Enhanced steric hindrance affecting reactivity |
| Dicyclohexylphosphine | Lacks dioxolane moiety | Simpler structure with different reactivity |
| 2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine | Similar dioxolane structure | Variations in substituents affect properties |
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine stands out due to its specific combination of steric effects from the dicyclohexyl groups and electronic effects from the dioxolane moiety, which together enhance its performance as a ligand in catalysis .
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine exhibits thermal stability characteristics that are consistent with organophosphorus compounds of similar structural complexity. The compound's molecular structure, with a molecular weight of 360.47-360.5 g/mol [1] [2], suggests significant thermal stability due to the presence of robust carbon-phosphorus bonds and the stabilizing influence of the dioxolane ring system.
Based on comparative analysis with related organophosphorus compounds, the thermal decomposition behavior of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine likely follows established patterns observed in tertiary phosphines. Research on organophosphorus flame retardants indicates that the thermal stability of phosphorus compounds is strongly influenced by the level of oxygenation at the phosphorus center [3] [4]. Since dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine with no direct oxygen bonding to phosphorus, it would be expected to exhibit enhanced thermal stability compared to phosphine oxides or phosphonates.
The thermal decomposition pathway for this compound likely involves initial cleavage of the weaker carbon-phosphorus bonds, particularly those connecting the dicyclohexyl groups to the phosphorus center [5]. Studies on phosphine-containing polyimides have shown that thermal decomposition typically initiates at the phosphorus-carbon bonds due to their relatively lower bond dissociation energies [5]. The presence of the dioxolane ring system may provide additional thermal stability through its cyclic structure, which can resist ring-opening reactions at moderate temperatures.
Thermogravimetric analysis of similar phosphine compounds indicates that decomposition typically occurs in multiple stages, with initial weight loss beginning around 200-300°C for unprotected phosphines [5]. However, the bulky dicyclohexyl substituents in this compound may provide steric protection that elevates the initial decomposition temperature. The predicted boiling point of 485.4±40.0°C [2] suggests that the compound maintains structural integrity well above typical reaction temperatures.
Table 1: Comparative Thermal Stability Data
| Compound Type | Initial Decomposition Temperature (°C) | Decomposition Characteristics | Reference |
|---|---|---|---|
| Organophosphorus esters (alkyl phosphates) | 156 | Rapid elimination at low temperature | Howell 2022 [3] |
| Organophosphorus esters (aryl phosphates) | 289 | Moderate elimination at higher temperature | Howell 2022 [3] |
| Organophosphorus esters (phosphonates) | 323 | Slow elimination at high temperature | Howell 2022 [3] |
| Organophosphorus esters (phosphinates) | 338 | Slow elimination at highest temperature | Howell 2022 [3] |
| Phosphine-containing polyimides | 473-483 | Single-stage decomposition | Butnaru et al. 2018 [5] |
| Phosphine complexes (general) | 200-600 | Complex multi-stage | Various studies [6] [7] |
The flash point of 308.819°C [2] indicates that the compound requires significant thermal energy to reach combustible vapor concentrations, further supporting its thermal stability profile. This high flash point is consistent with the molecular structure's resistance to thermal degradation and the low vapor pressure of 0 mmHg at 25°C [2].
The solubility characteristics of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine are largely determined by its molecular structure, which combines hydrophobic dicyclohexyl groups with a polar dioxolane ring system. The compound exhibits typical organophosphorus solubility patterns, being essentially insoluble in water but readily soluble in organic solvents [8].
The hydrophobic nature of the compound is primarily attributed to the bulky dicyclohexyl substituents, which create significant steric hindrance and reduce the compound's interaction with polar solvents. However, the presence of the 2-methyl-1,3-dioxolane ring system provides a degree of polarity that enhances solubility in moderately polar organic solvents [9].
Research on similar dioxolane-containing compounds indicates that the five-membered cyclic ether structure enhances solubility and reactivity in organic media [9]. The dioxolane ring contributes to the compound's unique structural and chemical properties, making it useful in various chemical applications where enhanced solubility is desired.
The compound demonstrates excellent solubility in common organic solvents used in organometallic chemistry and catalysis, including tetrahydrofuran, toluene, and dichloromethane . This solubility profile is particularly important for its applications as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions .
Table 2: Solubility Profile in Different Media
| Solvent Type | Solubility | Comments |
|---|---|---|
| Water | Insoluble | Hydrophobic nature |
| Organic solvents (general) | Soluble | Enhanced by dioxolane ring |
| Tetrahydrofuran (THF) | Soluble | Common reaction solvent |
| Toluene | Soluble | Common reaction solvent |
| Dichloromethane | Soluble | Common NMR solvent |
| Chloroform | Soluble | Common NMR solvent |
| Benzene | Soluble | Common NMR solvent |
| Alcohols | Limited | Depends on chain length |
The limited solubility in alcohols is attributed to the hydrogen bonding capabilities of alcohols, which compete with the compound's solvation but are not fully compatible with its predominantly hydrophobic character. The storage requirement under inert gas conditions at 2-8°C [2] suggests that the compound may be susceptible to oxidation or hydrolysis in the presence of moisture or oxygen, which could affect its solubility characteristics over time.
The ³¹P NMR spectroscopic analysis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine provides crucial structural information and serves as a definitive identification tool for this compound. Phosphorus-31 NMR spectroscopy is particularly valuable for organophosphorus compounds due to ³¹P's 100% natural abundance and relatively high gyromagnetic ratio [11].
For tertiary phosphines of this structural type, the ³¹P NMR chemical shift is expected to fall within the typical range of -50 to +50 ppm, with more specific positioning dependent on the electronic and steric properties of the substituents [12] [13]. The dicyclohexyl groups, being electron-donating alkyl substituents, would typically cause an upfield shift in the ³¹P resonance compared to aromatic phosphines [12].
The presence of the dioxolane-substituted phenyl ring introduces additional electronic effects that influence the phosphorus chemical shift. The electron-withdrawing nature of the phenyl ring is partially offset by the electron-donating characteristics of the dioxolane substituent, resulting in a chemical shift that reflects the balance of these competing electronic effects [13].
Table 3: ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds
| Compound Class | Chemical Shift Range (ppm) | Typical Value | Notes |
|---|---|---|---|
| Tertiary phosphines (R₃P) | -50 to +50 | -10 to +10 | Depends on substituents |
| Secondary phosphines (R₂PH) | -50 to +50 | -20 to +20 | Depends on substituents |
| Primary phosphines (RPH₂) | -150 to -50 | -100 to -80 | Upfield from tertiary |
| Phosphine oxides (R₃PO) | +10 to +50 | +25 to +35 | Downfield from phosphines |
| Phosphonates (R₂PO(OR)) | +15 to +35 | +20 to +30 | Moderate downfield |
| Phosphates (RO)₃PO | -5 to +5 | 0 | Reference standard |
| Dicyclohexylphosphine derivatives | -15 to +15 | -10 (SPHOS example) | Air-stable ligands |
| Dioxolane-containing phosphines | Limited data | Not established | Limited literature |
The ³¹P NMR spectrum would typically be recorded with proton decoupling to eliminate coupling effects and provide a sharp singlet resonance [11]. The chemical shift position serves as a fingerprint for the compound and can be used to monitor its integrity in solution and during chemical reactions.
The infrared spectroscopic analysis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine reveals characteristic vibrational modes that reflect the compound's complex molecular structure. The IR spectrum provides valuable information about the functional groups present and their local chemical environments.
The absence of phosphorus-hydrogen stretching vibrations in the 2280-2440 cm⁻¹ region [16] confirms the tertiary nature of the phosphine, distinguishing it from primary or secondary phosphines. The phosphorus-carbon stretching vibrations are expected to appear in the 700-800 cm⁻¹ region [16], though these may be partially obscured by other skeletal vibrations.
The aromatic carbon-hydrogen stretching vibrations from the phenyl ring system appear in the 3000-3100 cm⁻¹ region [17], while the aliphatic carbon-hydrogen stretching modes from the dicyclohexyl groups are observed in the 2800-3000 cm⁻¹ range [17]. These multiple overlapping bands create a complex absorption pattern in the C-H stretching region.
The characteristic dioxolane ring vibrations provide distinctive spectroscopic signatures. The carbon-oxygen stretching vibrations of the dioxolane ring appear in the 1000-1300 cm⁻¹ region [17] [18], with the specific frequency depending on the ring conformation and substitution pattern. The presence of the 2-methyl substituent on the dioxolane ring introduces additional CH₃ deformation modes in the 1400-1500 cm⁻¹ region [17].
Table 4: IR Vibrational Frequencies for Phosphorus-containing Compounds
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| P-H stretching | 2280-2440 | Medium-Strong | Not present in tertiary phosphines |
| P-C stretching | 700-800 | Medium | Characteristic of P-alkyl/aryl |
| P=O stretching | 1120-1200 | Strong | Not present in this compound |
| P-O-C stretching | 950-1050 | Medium | Not present in this compound |
| C-H stretching (cyclohexyl) | 2800-3000 | Strong | Multiple bands |
| C-H stretching (aromatic) | 3000-3100 | Medium | Multiple bands |
| C-O stretching (dioxolane) | 1000-1300 | Strong | Characteristic of dioxolane |
| CH₂ deformation | 1400-1500 | Medium | CH₂ scissoring, rocking |
| Ring vibrations | 400-800 | Variable | Skeletal vibrations |
The skeletal vibrations of the cyclohexyl rings contribute to the complex absorption pattern in the 400-800 cm⁻¹ region [19]. These low-frequency vibrations are sensitive to the ring conformation and can provide information about the preferred conformational state of the dicyclohexyl substituents.
The methyl group attached to the dioxolane ring contributes characteristic deformation and rocking vibrations. The CH₃ symmetric and antisymmetric stretching modes appear in the 2800-3000 cm⁻¹ region, while the deformation modes are observed around 1400-1500 cm⁻¹ [17]. The methyl rocking vibrations typically appear in the 1000-1200 cm⁻¹ range [17].